molecular formula C12H11ClN4O3 B11726228 ethyl N-{[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl}carbamate

ethyl N-{[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl}carbamate

Cat. No.: B11726228
M. Wt: 294.69 g/mol
InChI Key: SQHROYQWWZYWAP-UHFFFAOYSA-N
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Description

Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate is a chemical compound with the molecular formula C12H11ClN4O3. It is known for its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate typically involves the reaction of ethyl cyanoacetate with 3-chlorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-{2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate
  • Ethyl N-{2-(2-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate

Uniqueness

Ethyl N-{2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate is unique due to its specific structural features, such as the position of the chlorine atom on the phenyl ring.

Properties

IUPAC Name

ethyl N-[2-[(3-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-4-8(13)6-9/h3-6,16H,2H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHROYQWWZYWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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